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2,4,6-Tribromoanisole - 607-99-8

2,4,6-Tribromoanisole

Catalog Number: EVT-295663
CAS Number: 607-99-8
Molecular Formula: C7H5Br3O
Molecular Weight: 344.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4,6-Tribromoanisole (2,4,6-TBA) is a halogenated aromatic compound primarily recognized for its potent, musty odor. It is a naturally occurring compound often produced as a fungal metabolite, specifically from the methylation of 2,4,6-tribromophenol (2,4,6-TBP) by various microorganisms. [, , , , , ] 2,4,6-TBA is commonly found as a contaminant in a variety of products and environments, including:

  • Wine and Alcoholic Beverages: 2,4,6-TBA is a major contributor to "cork taint," an undesirable musty off-flavor in wines and other alcoholic beverages. [, , , , , , , , , , ]
  • Food Products: 2,4,6-TBA has been detected in food products like packaged food [], prawns [], and calcium caseinate [], leading to undesirable musty flavors.
  • Water: 2,4,6-TBA can be found in drinking water, contributing to unpleasant earthy-musty odors, often originating from contaminated source water or disinfection byproducts. [, , , , ]
  • Packaging Materials: Packaging materials, particularly those containing wood or cork, can harbor 2,4,6-TBA, leading to the tainting of stored products. [, , , ]
  • Environmental Samples: Studies have detected 2,4,6-TBA in various environmental matrices, including air and seawater, suggesting its potential for long-range transport and implications for atmospheric chemistry. [, , , ]
Future Directions
  • Understanding Olfactory Interactions: Further research is needed to fully elucidate the interactions between 2,4,6-TBA and specific olfactory receptors. [] Identifying the precise binding sites and molecular mechanisms of channel inhibition will provide valuable insights into olfactory perception and potentially lead to strategies for mitigating its sensory impact.
  • Microbial Ecology and Bioremediation: Investigating the microbial communities involved in 2,4,6-TBA production and degradation could lead to the development of targeted bioremediation strategies to control its formation in contaminated environments. [, ] This may involve engineering microbial consortia capable of degrading 2,4,6-TBA and its precursors, offering a sustainable approach to contamination control.
  • Environmental Fate and Transport: Further research on the environmental fate, transport, and persistence of 2,4,6-TBA is crucial for assessing its long-term ecological risks. [, , ] This includes studying its degradation pathways, atmospheric transport patterns, and potential for bioaccumulation in food webs.
  • Development of Mitigation Strategies: Continued efforts are needed to develop effective and sustainable strategies for preventing and remediating 2,4,6-TBA contamination in various settings. This may involve innovative packaging materials, improved storage practices, and the development of novel adsorbent materials capable of selectively removing 2,4,6-TBA from contaminated products. [, ]

2,4,6-Tribromophenol

  • Compound Description: 2,4,6-Tribromophenol is a brominated phenolic compound often used as a fungicide and wood preservative. It is a precursor to 2,4,6-tribromoanisole. [, , , , ]
  • Relevance: 2,4,6-Tribromophenol is the direct precursor to 2,4,6-tribromoanisole. Fungi can convert 2,4,6-tribromophenol to 2,4,6-tribromoanisole through a process called O-methylation. This metabolic pathway is frequently implicated in the contamination of various materials like cork, wood, and food products with 2,4,6-tribromoanisole, ultimately leading to undesirable musty odors. [, , , , ]

2,4,6-Trichloroanisole (TCA)

  • Compound Description: 2,4,6-Trichloroanisole is a chlorinated anisole derivative recognized as a primary contributor to cork taint, imparting a musty-moldy off-odor in wines and other beverages. [, , , , , , , , , , ]
  • Relevance: Like 2,4,6-tribromoanisole, 2,4,6-trichloroanisole (TCA) is a haloanisole known to cause musty-moldy off-flavors, particularly in wines. Both compounds share a similar structure, with chlorine atoms in TCA replacing the bromine atoms found in 2,4,6-tribromoanisole. They are frequently analyzed together in studies investigating cork taint and other off-flavor issues. [, , , , , , , , , , ]

2,3,4,6-Tetrachloroanisole (TeCA)

  • Compound Description: 2,3,4,6-Tetrachloroanisole (TeCA) is another haloanisole known to contribute to cork taint, often found alongside TCA. [, , , , , ]
  • Relevance: Like 2,4,6-tribromoanisole, 2,3,4,6-Tetrachloroanisole (TeCA) belongs to the haloanisole family and contributes to the musty off-odors associated with cork taint. Their frequent co-occurrence in contaminated materials makes them relevant in understanding the sources and mechanisms of haloanisole formation. [, , , , , ]

Pentachloroanisole (PCA)

  • Compound Description: Pentachloroanisole (PCA) is a highly chlorinated anisole derivative, also implicated in contributing to cork taint and musty off-flavors. [, , , , ]
  • Relevance: Pentachloroanisole (PCA), similar to 2,4,6-tribromoanisole, is a haloanisole known to impart musty off-flavors. Despite having a higher chlorine content, its presence in studies concerning off-flavors in cork and other materials underscores the broader issue of haloanisole contamination and its impact on sensory quality. [, , , , ]

2,4-Dibromoanisole (DBA)

  • Compound Description: 2,4-Dibromoanisole (DBA) is a brominated anisole derivative found in the marine environment, primarily originating from the methylation of bromophenols produced by marine algae. [, ]
  • Relevance: 2,4-Dibromoanisole (DBA), similar to 2,4,6-tribromoanisole, is a brominated anisole. While 2,4,6-tribromoanisole is often associated with cork taint, the presence of 2,4-dibromoanisole in marine environments highlights the natural occurrence of brominated compounds and their potential role in ecological processes. [, ]

2,4,6-Trichlorophenol (TCP)

  • Compound Description: 2,4,6-Trichlorophenol is a chlorinated phenol often used as a fungicide, wood preservative, and intermediate in the production of other chemicals. It is a potential precursor to 2,4,6-trichloroanisole. [, , ]
  • Relevance: 2,4,6-Trichlorophenol is the chlorinated analog of 2,4,6-tribromophenol and is similarly recognized as a precursor to the off-flavor compound 2,4,6-trichloroanisole. This relationship emphasizes the common mechanisms of haloanisole formation from their corresponding halophenol precursors. [, , ]
Classification

2,4,6-Tribromoanisole is classified as a haloanisole, a group of chemical compounds that contain halogen substituents on an anisole structure. It falls under the category of volatile organic compounds and is often monitored in food products and packaging materials due to its sensory impact.

Synthesis Analysis

The synthesis of 2,4,6-tribromoanisole can occur through several pathways:

  1. Microbial Transformation: This process involves the action of fungi such as Aspergillus and Penicillium, which metabolize brominated phenolic compounds into bromoanisoles. The presence of 2,4,6-tribromophenol in the environment facilitates this transformation through microbial O-methylation pathways .
  2. Chemical Synthesis: Laboratory synthesis typically involves bromination reactions where anisole is treated with bromine or brominating agents under controlled conditions. The reaction generally requires specific parameters such as temperature and pH to favor the formation of the desired tribromo product. For instance, studies indicate that chlorination reactions can also lead to the formation of 2,4,6-tribromoanisole when anisole reacts with chlorinated reagents under acidic conditions .
  3. Disinfection Processes: Recent findings suggest that 2,4,6-tribromoanisole can also be produced as a byproduct during water treatment processes involving chlorine or chlorine dioxide. The interaction between naturally occurring bromides and organic materials in water can lead to its formation .
Molecular Structure Analysis

The molecular structure of 2,4,6-tribromoanisole consists of a methoxy group (-OCH₃) attached to a benzene ring that has three bromine atoms substituted at the 2-, 4-, and 6-positions. This substitution pattern significantly influences its chemical properties and reactivity.

Structural Data

  • Molecular Formula: C₇H₅Br₃O
  • Molecular Weight: Approximately 292.83 g/mol
  • Structural Representation:
BrBrOCH3Br\text{Br}\quad \text{Br}\quad \text{OCH}_3\quad \text{Br}

The presence of bromine atoms contributes to increased hydrophobicity and alters the electronic characteristics of the molecule, impacting its interactions with other substances.

Chemical Reactions Analysis

2,4,6-Tribromoanisole participates in various chemical reactions:

  1. Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine atoms. Such reactions may involve further halogenation or functionalization.
  2. Degradation Reactions: Under certain conditions (e.g., exposure to UV light or strong oxidizers), tribromoanisole can degrade into simpler compounds or other halogenated derivatives.
  3. Formation Pathways: As mentioned earlier, it can be formed through microbial metabolism or chemical synthesis involving brominated precursors .
Mechanism of Action

The mechanism by which 2,4,6-tribromoanisole affects sensory perception involves its interaction with olfactory receptors in humans. The compound has an extremely low odor detection threshold (approximately 0.08-0.3 parts per trillion in water), which means even minute concentrations can elicit strong musty odors . This sensitivity makes it particularly problematic in food and beverage industries.

Sensory Impact

When present in wine or other consumables, 2,4,6-tribromoanisole imparts undesirable earthy or moldy aromas that are often associated with cork taint. The mechanism involves binding to olfactory receptors that trigger negative sensory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to pale yellow liquid.
  • Odor: Musty and earthy; very low detection threshold.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but susceptible to degradation under UV light or strong oxidizing agents.
  • Reactivity: Reacts with electrophiles due to the presence of electron-rich aromatic systems.

These properties necessitate careful monitoring in food production and packaging contexts to prevent contamination .

Applications

The primary applications of 2,4,6-tribromoanisole include:

  1. Food Industry Monitoring: Due to its association with cork taint in wines and other beverages, monitoring levels of this compound is critical for quality control.
  2. Analytical Chemistry: It serves as a target analyte in various analytical methods aimed at detecting halogenated compounds in environmental samples and consumer products .
  3. Research on Environmental Impacts: Studies focus on understanding its formation pathways and impacts on ecosystems due to its persistence and potential toxicity.

Properties

CAS Number

607-99-8

Product Name

2,4,6-Tribromoanisole

IUPAC Name

1,3,5-tribromo-2-methoxybenzene

Molecular Formula

C7H5Br3O

Molecular Weight

344.83 g/mol

InChI

InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

YXTRCOAFNXQTKL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Br)Br)Br

Solubility

Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride
In water, 1.85 mg/L at 25 °C (est)

Synonyms

1,3,5-Tribromo-2-methoxybenzene; 1-Methoxy-2,4,6-tribromobenzene; Methyl 2,4,6-Tribromophenyl Ether; NSC 2218;

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Br

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